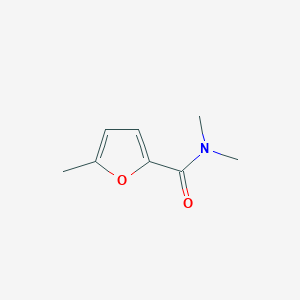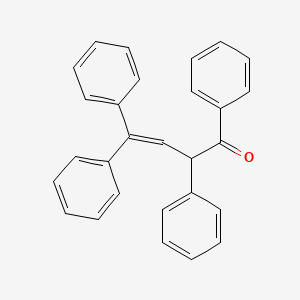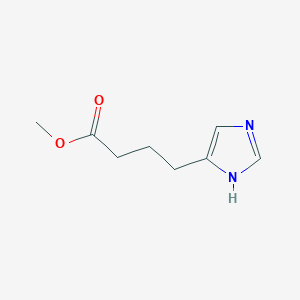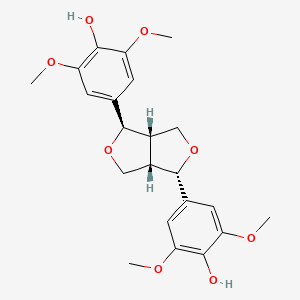
(-)-Episyringaresinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Episyringaresinol: is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Episyringaresinol typically involves the oxidative coupling of syringaresinol. One common method includes the use of laccase, an enzyme that catalyzes the oxidation of phenolic compounds. The reaction is carried out in an aqueous medium at a controlled pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as the use of genetically engineered microorganisms that express laccase. This method allows for the large-scale production of the compound under controlled conditions, ensuring high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: (-)-Episyringaresinol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and laccase.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidized derivatives: Formed through oxidation reactions.
Dihydro derivatives: Formed through reduction reactions.
Substituted derivatives: Formed through substitution reactions at the phenolic hydroxyl groups.
科学的研究の応用
Chemistry:
Synthesis of novel compounds: (-)-Episyringaresinol serves as a precursor for the synthesis of various novel compounds with potential biological activities.
Biology:
Antioxidant properties: The compound is studied for its ability to scavenge free radicals and protect cells from oxidative damage.
Anti-inflammatory properties: Research has shown that this compound can inhibit the production of pro-inflammatory cytokines.
Medicine:
Anticancer properties: Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
Cardioprotective effects: The compound is investigated for its potential to protect against cardiovascular diseases by reducing oxidative stress and inflammation.
Industry:
Cosmetics: Due to its antioxidant properties, this compound is used in cosmetic formulations to protect the skin from oxidative damage.
Food industry: The compound is added to food products as a natural antioxidant to extend shelf life.
作用機序
Molecular Targets and Pathways:
Antioxidant activity: (-)-Episyringaresinol exerts its antioxidant effects by scavenging free radicals and upregulating the expression of antioxidant enzymes.
Anti-inflammatory activity: The compound inhibits the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines.
Anticancer activity: this compound induces apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
類似化合物との比較
Syringaresinol: A related lignan with similar antioxidant and anti-inflammatory properties.
Pinoresinol: Another lignan with potential health benefits, including anticancer and cardioprotective effects.
Secoisolariciresinol: Known for its antioxidant and estrogenic activities.
Uniqueness: (-)-Episyringaresinol is unique due to its specific stereochemistry, which contributes to its distinct biological activities
特性
CAS番号 |
6216-82-6 |
|---|---|
分子式 |
C22H26O8 |
分子量 |
418.4 g/mol |
IUPAC名 |
4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21-,22+/m1/s1 |
InChIキー |
KOWMJRJXZMEZLD-SRLQQUAWSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


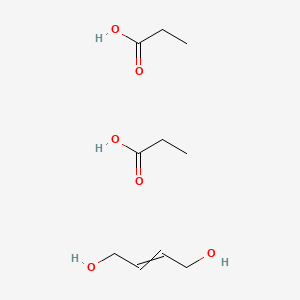
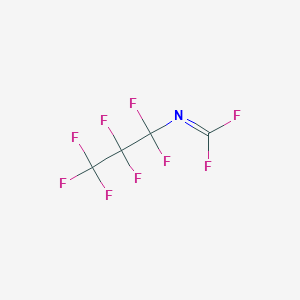
![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752944.png)
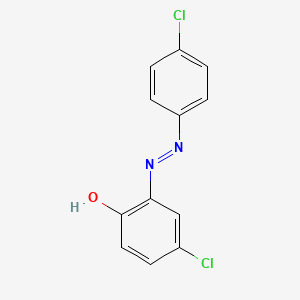
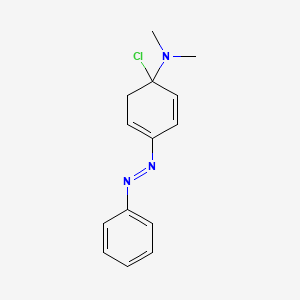
![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752971.png)
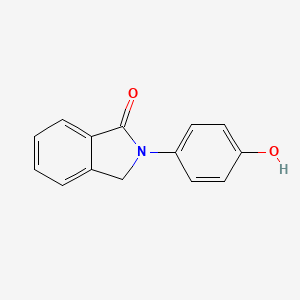
![6-Oxabicyclo[3.2.1]octane](/img/structure/B14752976.png)
![4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B14752979.png)
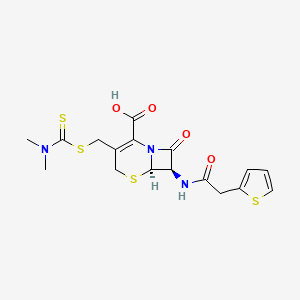
![(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt](/img/structure/B14752990.png)
